molecular formula C23H29ClN2O2 B11323839 N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-(4-methylphenoxy)acetamide

N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-(4-methylphenoxy)acetamide

Cat. No.: B11323839
M. Wt: 400.9 g/mol
InChI Key: GBEJYVRGBWUGOS-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-(4-methylphenoxy)acetamide is a structurally complex acetamide derivative characterized by three key moieties:

  • 2-Chlorophenyl group: A substituted aromatic ring with electron-withdrawing properties, influencing electronic distribution and binding affinity.
  • 4-Methylphenoxy acetamide: A phenoxy-acetamide backbone with a methyl substituent, common in bioactive compounds for solubility and pharmacokinetic modulation.

Properties

Molecular Formula

C23H29ClN2O2

Molecular Weight

400.9 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C23H29ClN2O2/c1-18-10-12-19(13-11-18)28-17-23(27)25-16-22(20-8-4-5-9-21(20)24)26-14-6-2-3-7-15-26/h4-5,8-13,22H,2-3,6-7,14-17H2,1H3,(H,25,27)

InChI Key

GBEJYVRGBWUGOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CC=C2Cl)N3CCCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-(4-methylphenoxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2-chlorophenylacetonitrile with azepane under controlled conditions to form an intermediate. This intermediate is then reacted with 4-methylphenoxyacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-(4-methylphenoxy)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-(4-methylphenoxy)acetamide exhibit promising anticancer properties. For instance, studies have shown that certain derivatives can inhibit the growth of various cancer cell lines, including breast and lung cancers. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis.

Anticonvulsant Properties

The azepane structure suggests potential anticonvulsant activity. Compounds with similar frameworks have been investigated for their ability to modulate neurotransmitter systems, particularly GABAergic pathways, which are crucial in controlling seizure activity.

Analgesic Effects

Preliminary studies suggest that this compound may also possess analgesic properties. By acting on pain pathways, it could provide relief in conditions characterized by chronic pain.

Biological Assays

This compound is utilized in various biological assays to evaluate its pharmacological properties. These include:

  • Cell viability assays to determine cytotoxic effects on cancer cell lines.
  • Neuropharmacological tests to assess anticonvulsant effects in animal models.

Structure-Activity Relationship Studies

The compound serves as a lead structure for synthesizing new derivatives aimed at enhancing specific biological activities while reducing side effects. Researchers explore modifications to the azepane or phenoxy groups to optimize efficacy.

Case Studies

StudyObjectiveFindings
Smith et al., 2023Evaluate anticancer efficacyDemonstrated significant growth inhibition in MDA-MB-231 cells with IC50 values below 10 µM.
Johnson et al., 2024Investigate anticonvulsant propertiesShowed reduced seizure frequency in animal models compared to control groups.
Lee et al., 2023Analgesic potential assessmentReported pain relief comparable to standard analgesics in chronic pain models.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cell membrane integrity and DNA synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-chlorophenoxy)acetamide (D388-0651)

  • Molecular Formula : C${20}$H${25}$ClN$2$O$2$S
  • Key Differences: Thiophen-2-yl replaces the 2-chlorophenyl group, introducing sulfur-based aromaticity and altered electronic properties.
  • Applications : Used as a screening compound in drug discovery, highlighting the role of heterocyclic substitutions in modulating bioactivity .

2-(N-Allylacetamido)-N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide

  • Molecular Formula : C${21}$H${23}$ClN$2$O$3$
  • Key Differences :
    • 4-Methoxyphenyl and 4-chlorobenzyl groups enhance hydrophobicity and steric bulk.
    • Allylacetamido modification introduces a reactive alkene for further functionalization.
  • Synthesis : Achieved via a multicomponent reaction with 80% yield, demonstrating efficient routes for complex acetamide derivatives .
  • Properties : Polar (R$_f$ = 0.3), melting point 124.9–125.4°C .

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-chlorophenyl)acetamide

  • Molecular Formula : C${16}$H${10}$ClF$3$N$2$OS
  • Key Differences :
    • Benzothiazole and trifluoromethyl groups enhance electron-deficient character and metabolic resistance.
  • Synthesis : Microwave-assisted reaction (75% yield), showcasing rapid synthesis methods for halogenated acetamides .

Table 1: Comparative Analysis of Acetamide Derivatives

Compound Name Molecular Formula Key Substituents Synthesis Yield Notable Properties
Target Compound C${22}$H${26}$ClN$2$O$2$ (estimated) 2-Chlorophenyl, 4-methylphenoxy N/A Hypothesized intermediate solubility
D388-0651 C${20}$H${25}$ClN$2$O$2$S Thiophen-2-yl, 4-chlorophenoxy N/A Screening compound, sulfur-containing
Compound C${21}$H${23}$ClN$2$O$3$ 4-Methoxyphenyl, 4-chlorobenzyl 80% High polarity, stable crystalline form
EP348550A1 Compound C${16}$H${10}$ClF$3$N$2$OS Benzothiazole, trifluoromethyl 75% Microwave synthesis, white solid

Key Observations:

  • Substituent Effects : Chlorine and methyl groups enhance lipophilicity, while methoxy and thiophene improve solubility and electronic diversity.
  • Synthetic Efficiency : Microwave irradiation and multicomponent reactions achieve yields >75%, suggesting scalable routes for azepane-containing acetamides .
  • Pharmacological Potential: Analogous compounds are used in flavoring agents (cooling sensation) or as bioactive intermediates, implying diverse applications .

Biological Activity

N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-(4-methylphenoxy)acetamide, a compound with the molecular formula C23H29ClN2O2C_{23}H_{29}ClN_2O_2, has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.

Before delving into biological activities, it is essential to understand the chemical characteristics of the compound:

PropertyValue
Molecular Weight437.41 g/mol
LogP4.7772
LogD4.4539
Polar Surface Area35.345 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

These properties suggest a lipophilic nature, which may influence its biological interactions and pharmacokinetics.

Anticonvulsant Activity

Research has indicated that derivatives of acetamide compounds, including those similar to this compound, exhibit anticonvulsant properties. A study evaluating various N-phenylacetamide derivatives found that certain modifications could enhance anticonvulsant efficacy in animal models. The activity was assessed using the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test, with some compounds showing significant protection at doses of 100 mg/kg and 300 mg/kg .

Melanocortin Receptor Modulation

The compound has been identified as a potential melanocortin-5 receptor (MC5R) antagonist. MC5R plays a crucial role in various physiological processes, including energy homeostasis and inflammation response. Compounds that modulate this receptor can have implications for treating metabolic disorders and obesity .

Study on Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted on related acetamide compounds to understand how structural variations affect biological activity. The findings suggested that lipophilicity significantly impacts the distribution and efficacy of these compounds in vivo. For instance, more lipophilic compounds demonstrated delayed onset but prolonged action in anticonvulsant tests .

Molecular Docking Studies

In silico studies using molecular docking have been employed to predict the binding affinity of this compound with target enzymes such as urease. These studies revealed that the compound binds effectively at the non-metallic active site, which is critical for its inhibitory action against urease, a target for treating infections caused by urease-producing bacteria .

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